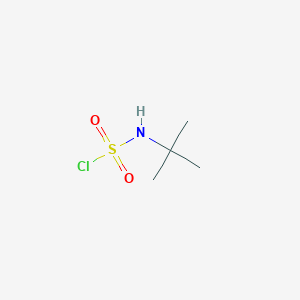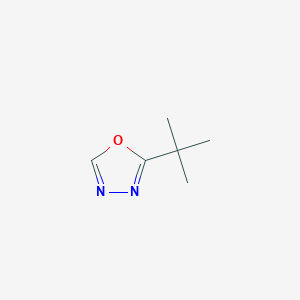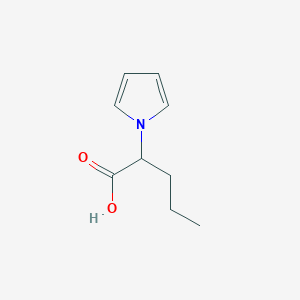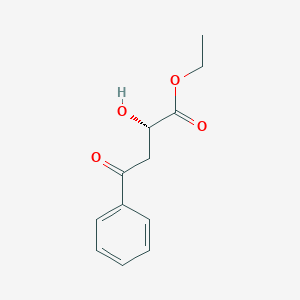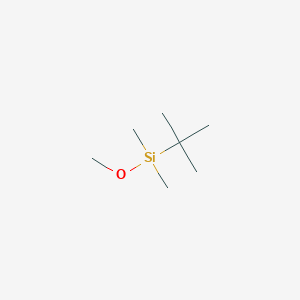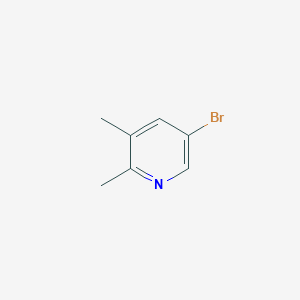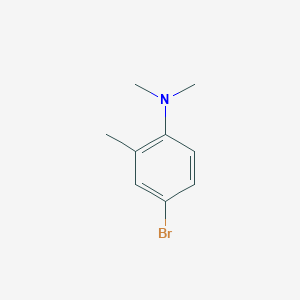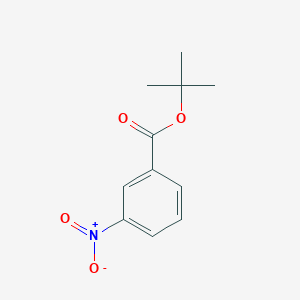
Tert-butyl 3-nitrobenzoate
Descripción general
Descripción
Tert-butyl 3-nitrobenzoate (TBNB) is an organic compound that has been used in a variety of scientific and industrial applications. It is a nitroalkene that is synthesized from the reaction of tert-butyl alcohol and nitrobenzene. The compound is a colorless solid that has a melting point of about 66 °C and a boiling point of about 270 °C. TBNB has been used in the synthesis of other compounds, including nitroalkenes and nitroaromatics, and has been studied for its potential applications in drug design and development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Novel Compounds : Tert-butyl 3-nitrobenzoate derivatives have been synthesized for various purposes. For instance, Gholivand et al. (2009) reported the synthesis of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, a compound synthesized using tert-butyl amine. This compound was characterized using spectroscopic techniques and X-ray diffraction, highlighting its structural and conformational properties (Gholivand et al., 2009).
Chemical Reactions and Properties
- Radical Nature and Complex Formation : this compound derivatives exhibit unique chemical properties, including radical nature and complex formation. Tretyakov et al. (2019) explored the interaction of tert-butylamine with various fluorinated compounds, leading to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides. These compounds exhibited magnetic properties and formed complexes with copper, demonstrating potential for studying metal-radical interactions (Tretyakov et al., 2019).
Supramolecular Chemistry
- Formation of Supramolecular Systems : this compound derivatives can be used in creating supramolecular structures. Yushkova et al. (2012) synthesized p-tert-butylthiacalix[4]arenes, which are capable of forming nanoscale particles and recognizing metal cations and dicarboxylic acids. These particles demonstrated the ability to form three-component supramolecular systems (Yushkova et al., 2012).
Kinetic Studies
- Kinetic Isotope Effects : Fry and Badger (1975) investigated the kinetic isotope effect associated with the solvolysis of 2-tert-butyl-2-adamantyl p-nitrobenzoate, providing insights into steric effects and intramolecular interactions in chemical reactions. This study contributes to the understanding of kinetic processes in complex organic molecules (Fry & Badger, 1975).
Catalysis and Organic Synthesis
- Catalytic Properties in Organic Reactions : Compounds derived from this compound are used in catalysis. Cheng et al. (2009) synthesized Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, demonstrating their catalytic activities in the transfer hydrogenation of ketones (Cheng et al., 2009).
Magnetic Properties
- Magnetic Interaction Studies : Jung et al. (2009) explored the long-distance magnetic interactions in homodimetallic Cu(II) complexes, where this compound derivatives played a crucial role. These studies are significant for understanding magnetic properties in chemical compounds (Jung et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl 3-nitrobenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . This site is often the target for various chemical reactions due to its unique reactivity pattern .
Mode of Action
The mode of action of this compound involves interactions with its targets that result in chemical transformations . For instance, in reactions at the benzylic position, the compound can participate in nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) attacks the benzylic carbon, leading to the substitution of the tert-butyl group .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis . The compound’s unique reactivity pattern allows it to participate in various chemical transformations, influencing biosynthetic and biodegradation pathways . The specific pathways affected can vary depending on the reaction conditions and the presence of other reactants .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight (22323 Da) and logP value (305), suggest that it may have moderate bioavailability
Result of Action
The result of this compound’s action is the transformation of organic molecules . By interacting with its targets, the compound can facilitate the formation of new chemical bonds and the breaking of old ones, leading to the synthesis of new organic compounds . The specific molecular and cellular effects can vary depending on the reaction conditions and the presence of other reactants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental persistence and potential for bioaccumulation suggest that it may have long-term environmental impacts .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a probe in NMR studies to analyze macromolecular complexes . The tert-butyl group attached to the compound provides high sensitivity in NMR spectroscopy, making it a valuable tool for studying large biomolecular assemblies . Additionally, this compound can participate in reactions such as the Suzuki–Miyaura coupling, where it acts as a reagent in the formation of carbon-carbon bonds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to induce oxidative stress in human colon cell lines, leading to cellular injury . This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to trigger autophagy in RAW 264.7 cells by inhibiting the Akt/mTOR signaling pathway . This indicates that this compound can significantly impact cellular homeostasis and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical interactions. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been used in studies involving the nitration of aromatic compounds, where it acts as a source of oxygen and nitrogen . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments . Its degradation products may also have distinct biochemical properties that need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage . It is essential to determine the appropriate dosage range to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, affecting its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . The distribution of this compound is a key factor in determining its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the nucleolus, where it can interact with nucleolar proteins and participate in ribosome biogenesis . The subcellular localization of this compound is essential for understanding its role in cellular processes.
Propiedades
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
| Record name | Tert-butyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58656-99-8 | |
| Record name | Tert-butyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


